1,3-Benzodioxol-5-ylmethyl benzenesulfonate
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Overview
Description
1,3-Benzodioxol-5-ylmethyl benzenesulfonate is an organic compound that features a benzodioxole ring fused with a benzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl benzenesulfonate typically involves the reaction of 1,3-benzodioxole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzodioxole derivatives
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl benzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl benzenesulfonate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ylmethyl benzenesulfonamide: An analogue with a sulfonamide group instead of a sulfonate group.
1,3-Benzodioxol-5-yl-indoles: Compounds with similar benzodioxole rings but different functional groups
Uniqueness
1,3-Benzodioxol-5-ylmethyl benzenesulfonate is unique due to its specific combination of a benzodioxole ring and a benzenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6318-21-4 |
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Molecular Formula |
C14H12O5S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl benzenesulfonate |
InChI |
InChI=1S/C14H12O5S/c15-20(16,12-4-2-1-3-5-12)19-9-11-6-7-13-14(8-11)18-10-17-13/h1-8H,9-10H2 |
InChI Key |
SASMNWWGNNJNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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